![molecular formula C11H10ClN3O2 B2515547 2-[2-(Chlorométhyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acétamide CAS No. 848369-71-1](/img/structure/B2515547.png)
2-[2-(Chlorométhyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. While the exact compound is not directly mentioned in the provided papers, similar derivatives have been synthesized and evaluated for various therapeutic effects, including antiviral, antiapoptotic, anticonvulsant, and antibacterial properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from basic precursors such as anthranilic acid or isothiocyanates. For instance, a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides was synthesized by reacting 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with various amines in the presence of N,N'-carbonyldiimidazole in a dioxane medium . Another example includes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives through a sequence of reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by spectroscopic techniques such as FT-IR, FT-Raman, 1H NMR, and 13C NMR. These techniques help in assigning functional groups and confirming the purity and identity of the synthesized compounds. For example, the FT-IR and FT-Raman spectra of a related compound were recorded and compared with theoretical results to analyze the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be inferred from molecular electrostatic potential maps, which indicate possible sites for nucleophilic attack, such as the NH group or sulfur atoms in some derivatives . The chemical reactivity is also crucial for the biological activity of these compounds, as it can influence their interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the nonlinear optical properties and frontier molecular orbitals of a related compound were studied at the DFT level, indicating that the compound has greater nonlinear optical properties than urea . These properties are essential for understanding the compound's behavior in biological systems and for designing new derivatives with improved efficacy.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinazoline et de la quinazolinone ont montré une activité anticancéreuse . Ils sont utilisés dans la synthèse de diverses molécules ayant une signification physiologique et une utilisation pharmacologique . Par exemple, l'erlotinib et le géfitinib, tous deux des composés dérivés de la quinazoline, sont utilisés pour le traitement des cancers du poumon et du pancréas .
Activité antibactérienne
Les dérivés de la quinazolinone ont montré des propriétés antibactériennes prometteuses . L'émergence de souches bactériennes résistantes aux médicaments a accru la nécessité de développer de nouveaux antibiotiques, et les quinazolinones ont été étudiées comme de nouvelles molécules médicamenteuses potentielles .
Activité anti-inflammatoire
Les dérivés de la quinazolinone ont montré une activité anti-inflammatoire . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .
Activité antifongique
Les dérivés de la quinazolinone ont également montré des propriétés antifongiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antifongiques .
Activité anticonvulsivante
Les dérivés de la quinazolinone ont montré une activité anticonvulsivante . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour des affections telles que l'épilepsie .
Activité anti-parkinsonienne
Les dérivés de la quinazolinone ont montré un potentiel dans le traitement de la maladie de Parkinson . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour cette maladie .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(chloromethyl)-4-oxoquinazolin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-5-10-14-8-4-2-1-3-7(8)11(17)15(10)6-9(13)16/h1-4H,5-6H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJLNTWQOAOWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

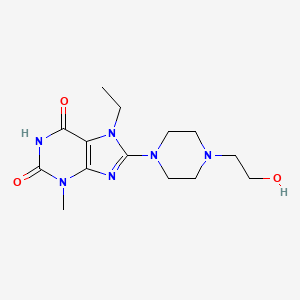
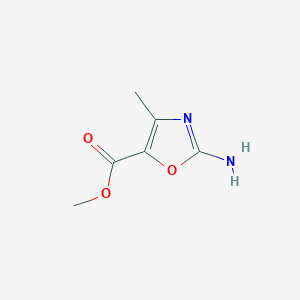
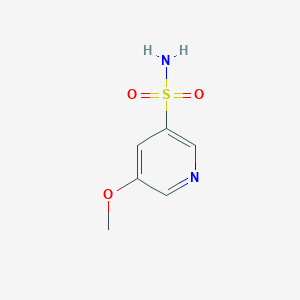

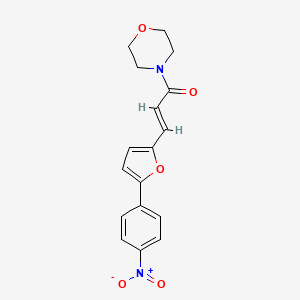
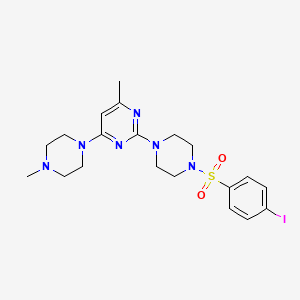
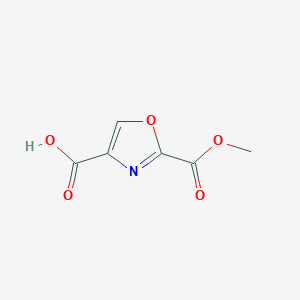
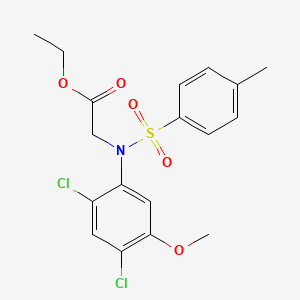
![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

